molecular formula C5H4Cl2S B1361113 2-Chloro-5-(chloromethyl)thiophene CAS No. 23784-96-5

2-Chloro-5-(chloromethyl)thiophene

Cat. No. B1361113
CAS RN: 23784-96-5
M. Wt: 167.06 g/mol
InChI Key: MQTKXCOGYOYAMW-UHFFFAOYSA-N
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Description

2-Chloro-5-(chloromethyl)thiophene is a chemical compound with the molecular formula C5H4Cl2S . It has been used in the synthesis of 1-(1,1’-biphenyl-4-yl)-3-(5-chloro-thiophen-2-yl)-2-(1H-imidazol-1-yl)propane and 1-(5-chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)-3-phenylpropane .


Synthesis Analysis

The synthesis of 2-Chloro-5-(chloromethyl)thiophene involves alkylation of monoethanolamine vinyl ether in ethyl alcohol at temperatures between 60-70°C . Another method involves the reaction of 2-chlorothiophene using resonance enhanced multiphoton ionization (REMPI) time-of-flight (TOF) technique .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(chloromethyl)thiophene can be represented by the InChI string: InChI=1S/C5H5ClS/c6-4-5-2-1-3-7-5/h1-3H,4H2 . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2-Chloro-5-(chloromethyl)thiophene reacts with monoethanolamine vinyl ether in ethyl alcohol to form a product of disubstitution and transvinylation . It has also been used in the preparation of 5-phenylthiophene derivative .


Physical And Chemical Properties Analysis

2-Chloro-5-(chloromethyl)thiophene has a molecular weight of 167.06 g/mol . It has a refractive index of n20/D 1.575 (lit.) and a boiling point of 83-85 °C/8 mmHg (lit.) . The density of the compound is 1.385 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Catalysis

  • 2-Chloro-5-(chloromethyl)thiophene is used in the synthesis of various compounds. For instance, it undergoes chloromethylation via phase transfer catalysis to form 2-chloro-3-chloromethyl-thiophene, which is further used to synthesize tioconazole, an antifungal agent (W. Ming, 2006). Similarly, the study of chloromethylation of 2-chloro-thiophene catalyzed by ionic liquids revealed that certain ionic liquids could significantly promote this reaction (Z. Kun, 2010).

Crystal Structure Analysis

  • The compound has been used in crystal structure analysis to understand its properties and interactions. For example, the crystal structure of 2-(chloromethyl)-5-(phthalimidomethyl)thiophene was studied to examine intramolecular attractions and geometry in heterocycles (G. Lugert et al., 1988).

Organic Synthesis

  • 2-Chloro-5-(chloromethyl)thiophene is an essential intermediate in organic synthesis. It has been used in the preparation of 2,5-thiophenedicarboxaldehyde, a compound of interest for further chemical reactions and synthesis (T. Sone, 1964). It is also used in the synthesis of various thiophene derivatives, as shown in the study of the regioselective synthesis of 2,4-disubstituted thiophenes (Eun Kyong Kim et al., 2001).

Antimicrobial Applications

  • Some derivatives of 2-Chloro-5-(chloromethyl)thiophene have been explored for their antimicrobial properties. For instance, thiophene derivatives synthesized through Suzuki cross-coupling reactions demonstrated potential antibacterial and anti-thrombolytic activities, suggesting their use in medicinal applications (H. Ikram et al., 2015).

Safety And Hazards

2-Chloro-5-(chloromethyl)thiophene is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-5-(chloromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTKXCOGYOYAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342578
Record name 2-Chloro-5-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(chloromethyl)thiophene

CAS RN

23784-96-5
Record name 2-Chloro-5-(chloromethyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23784-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(chloromethyl)thiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
NK Gusarova, SN Arbuzova… - … , Sulfur, and Silicon …, 2001 - Taylor & Francis
White phosphorus readily reacts with 2-chloro-5-(chloromethyl)thiophene under phase-transfer conditions (KOH, water, dioxane, benzyltriethylammonium chloride, 50–52C, 3 h) to form …
Number of citations: 19 www.tandfonline.com
LK Papernaya, EN Deryagina, AI Albanov - Chemistry of Heterocyclic …, 2002 - Springer
At the alkylation of monoethanolamine vinyl ether with 2-chloro-5-(chloromethyl)thiophene in ethyl alcohol (60-70C) a product of disubstitution and transvinylation, viz. N,N-bis(5-chloro-…
Number of citations: 6 link.springer.com
NA Chaika, KV Shvydenko, TI Shvydenko… - Chemistry of …, 2023 - Springer
The halogen dance reaction was utilized for preparation of iodothiophenes. Starting from a set of dihalo-substituted thiophenes, their derivatives, namely, aldehydes, acids, and 2,5-…
Number of citations: 4 link.springer.com
S Castellano, G Stefancich, R Ragno, K Schewe… - Bioorganic & medicinal …, 2008 - Elsevier
Several derivatives out of a series of antifungal agents exhibited a good inhibitory potency against aromatase as well as a fairly good selectivity toward CYP17, even if lacking H-bond …
Number of citations: 27 www.sciencedirect.com
Q Lin, S Zhang, B Li - Beilstein Archives, 2019 - beilstein-journals.org
An efficient and simple KOtBu promoted selective ring-opening N-alkylation of 2-methyl-2-oxazoline or 2-(methylthio)-4, 5-dihydrothiazole with benzyl halides under basic conditions …
Number of citations: 5 www.beilstein-journals.org
Q Lin, S Zhang, B Li - Beilstein Journal of Organic Chemistry, 2020 - beilstein-journals.org
An efficient and simple KOt-Bu-promoted selective ring-opening N-alkylation of 2-methyl-2-oxazoline or 2-(methylthio)-4, 5-dihydrothiazole with benzyl halides under basic conditions is …
Number of citations: 1 www.beilstein-journals.org
B Pasquier, Y El-Ahmad… - Journal of medicinal …, 2015 - ACS Publications
Vps34 (the human class III phosphoinositide 3-kinase) is a lipid kinase involved in vesicle trafficking and autophagy and therefore constitutes an interesting target for cancer treatment. …
Number of citations: 105 pubs.acs.org
P Kalaba, NY Aher, M Ilic, V Dragacevic… - Journal of Medicinal …, 2017 - ACS Publications
Modafinil is a wake promoting compound with high potential for cognitive enhancement. It is targeting the dopamine transporter (DAT) with moderate selectivity, thereby leading to …
Number of citations: 21 pubs.acs.org
Y Zhou, Z Zhou, S Liu, M Cai - Molecular Catalysis, 2022 - Elsevier
A novel and practical route to coumarin derivatives has been developed via the heterogeneous Pd-catalyzed carbonylative reaction and subsequent intramolecular condensation …
Number of citations: 0 www.sciencedirect.com
H Du, J Wang, J Watzl, X Zhang, Z Hu - Toxicology letters, 2008 - Elsevier
The grid search support vector machine (GS-SVM) was used to build a classification structure–activity relationship (CSAR) model and to predict the genotoxicity property of 140 …
Number of citations: 18 www.sciencedirect.com

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